molecular formula C12H19N3O2 B8110843 3-((1H-Imidazol-1-yl)methyl)-1,7-dioxa-10-azaspiro[4.6]undecane

3-((1H-Imidazol-1-yl)methyl)-1,7-dioxa-10-azaspiro[4.6]undecane

Cat. No.: B8110843
M. Wt: 237.30 g/mol
InChI Key: DLQBTNVICVZLOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((1H-Imidazol-1-yl)methyl)-1,7-dioxa-10-azaspiro[4.6]undecane is a synthetic spirocyclic compound characterized by a unique 1,7-dioxa-10-azaspiro[4.6]undecane core. The spiro junction connects a 4-membered dioxolane ring (1,7-dioxa) and a 6-membered azaspiro ring (10-aza), with a 3-(imidazol-1-yl)methyl substituent. The imidazole moiety, a heterocyclic aromatic ring with nitrogen atoms at positions 1 and 3, is notable for its role in hydrogen bonding and metal coordination, which may enhance bioactivity .

Properties

IUPAC Name

3-(imidazol-1-ylmethyl)-1,10-dioxa-7-azaspiro[4.6]undecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-3-15(10-14-1)6-11-5-12(17-7-11)8-13-2-4-16-9-12/h1,3,10-11,13H,2,4-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLQBTNVICVZLOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2(CC(CO2)CN3C=CN=C3)CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the imidazole ring, followed by the construction of the spirocyclic framework. Key reagents and conditions include:

  • Imidazole derivatives: These are often used as starting materials.

  • Alkylation reactions: To introduce the appropriate alkyl groups.

  • Cyclization reactions: To form the spirocyclic structure.

  • Oxygenation reactions: To incorporate oxygen atoms into the structure.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction conditions to ensure purity and yield. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

  • Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the compound.

  • Substitution: Substitution reactions can replace specific atoms or groups within the compound with others.

Common Reagents and Conditions:

  • Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

  • Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

  • Substituents: Various alkyl or aryl halides for substitution reactions.

Major Products Formed:

  • Oxidation products: Various hydroxylated or carboxylated derivatives.

  • Reduction products: Reduced forms of the compound with fewer oxygen atoms.

  • Substitution products: Compounds with different functional groups replacing the original ones.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its structural similarity to biological molecules may make it useful in studying biological processes.

  • Medicine: It could serve as a precursor for pharmaceuticals or as a tool in drug discovery.

  • Industry: Its unique properties may be exploited in materials science or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in a pharmaceutical context, it might interact with biological targets such as enzymes or receptors. The molecular pathways involved would be specific to the biological system .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with two primary classes:

  • Psammaplysins : Marine-derived natural products featuring a 1,6-dioxa-2-azaspiro[4.6]undecane backbone. Key differences include the heteroatom positions (1,6-dioxa-2-aza vs. 1,7-dioxa-10-aza) and substituents (psammaplysins often contain bromotyrosine derivatives vs. an imidazolylmethyl group) .
  • Imidazole-Containing Triazinones and Pyrazoles: Synthetic derivatives with imidazolone or imidazole moieties, though lacking spirocyclic cores .

Pharmacological Activities

  • Psammaplysins: Exhibit potent antimalarial (IC₅₀ values in nanomolar ranges) and antitumor activities (growth inhibition against human cancer cell lines such as MCF-7 and A549) . Their bioactivity is attributed to bromotyrosine-derived electrophilic groups, enabling interactions with cellular targets like protein tyrosine phosphatases .
  • Imidazole Derivatives : Synthetic compounds with imidazolone moieties (e.g., 7,7-diphenyl-1,2-dihydroimidazo[2,1-c][1,2,4]triazin-6(7H)-ones) demonstrate antifungal (e.g., MIC = 8–32 μg/mL against Candida albicans) and antibacterial activity (e.g., MIC = 16–64 μg/mL against Staphylococcus aureus) .

In contrast, the pharmacological profile of 3-((1H-Imidazol-1-yl)methyl)-1,7-dioxa-10-azaspiro[4.6]undecane remains uncharacterized in the provided evidence.

Data Table: Structural and Functional Comparison

Feature This compound Psammaplysins Imidazole-Containing Triazinones
Core Structure 1,7-dioxa-10-azaspiro[4.6]undecane 1,6-dioxa-2-azaspiro[4.6]undecane Non-spiro imidazo-triazinone/pyrazole
Key Substituent Imidazol-1-ylmethyl Bromotyrosine derivatives Diphenyl, alkyl/aryl groups
Bioactivity Unknown (speculative: antimicrobial) Antimalarial, antitumor Antifungal, antibacterial
Synthesis/Biosynthesis Likely synthetic (imidazole coupling) Biosynthetic (bromotyrosine pathways) Synthetic (hydrazonoyl halide reactions)
Reference -

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.